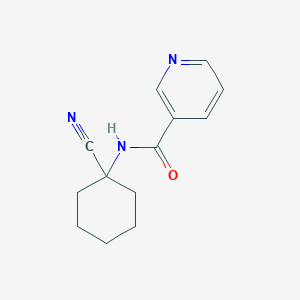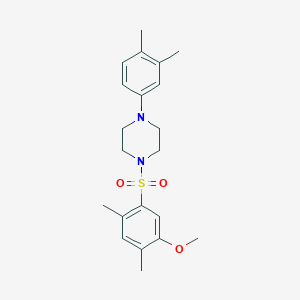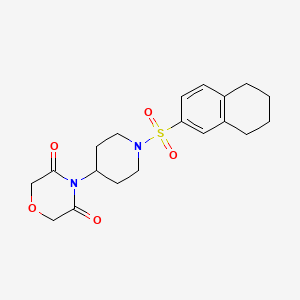
4-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, which share structural similarities with the compound , have been utilized to design ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. The structurally similar morpholinium compounds with sulfosuccinate anions show hexagonal columnar phases at room temperature, suggesting potential applications in materials science and engineering for their unique self-assembly properties (Lava, Binnemans, & Cardinaels, 2009).
Antioxidant Properties
Certain derivatives, such as imidazolopyrazole and imidazolopyrimidine compounds, have been synthesized and evaluated for their antioxidant properties. While not directly linked to the compound , these studies on structurally related compounds indicate the potential for exploring antioxidant applications in pharmaceutical and nutraceutical contexts (Gouda, 2012).
Stereodynamics and Perlin Effect
The stereodynamic behavior of related compounds, such as 1-(trifluoromethylsulfonyl)piperidine and 4-(trifluoromethylsulfonyl)morpholine, has been studied using low-temperature NMR spectroscopy. These studies provide insights into the conformational preferences and intramolecular interactions of such molecules, which could inform their use in asymmetric synthesis and molecular design (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Hydrogen Bonding in Proton-Transfer Compounds
Research on the hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including morpholine and piperazine, offers valuable information on the structural and binding characteristics of these compounds. Such insights could be relevant to the development of novel materials or catalysts based on similar structural frameworks (Smith, Wermuth, & Sagatys, 2011).
Synthesis and Antiviral Study
Derivatives structurally related to the compound have been synthesized and screened for their antiviral activity against avian paramyxovirus. One of the sulfonamide derivatives showed three-fold higher antiviral activity than Ribavirin, indicating the potential for these compounds in antiviral drug development (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Propiedades
IUPAC Name |
4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c22-18-12-26-13-19(23)21(18)16-7-9-20(10-8-16)27(24,25)17-6-5-14-3-1-2-4-15(14)11-17/h5-6,11,16H,1-4,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDNYXQXCYMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2708862.png)

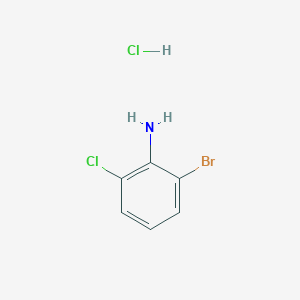
![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-chromen-2-one](/img/structure/B2708869.png)

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
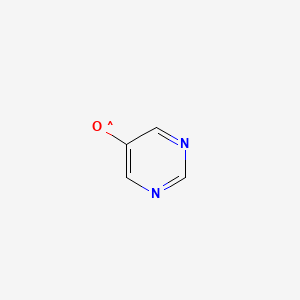
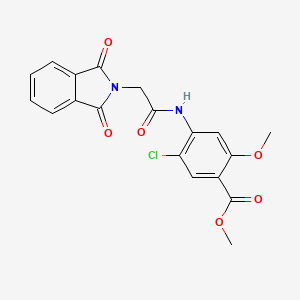
![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

